molecular formula C20H12N4O5S B2539121 N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dinitrobenzamide CAS No. 313647-66-4

N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dinitrobenzamide

Cat. No.: B2539121
CAS No.: 313647-66-4
M. Wt: 420.4
InChI Key: QGSYUUIMGQAMCQ-UHFFFAOYSA-N
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Description

N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dinitrobenzamide: is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a thiazole ring, and a dinitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazole-2-thione with 3,5-dinitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the development of advanced materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of nitro groups and the thiazole ring play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • Naphthalen-1-yl-2,3-dihydro-1,3-thiazole derivatives

Uniqueness: N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dinitrobenzamide is unique due to its combination of a naphthalene ring, a thiazole ring, and a dinitrobenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O5S/c25-19(13-8-14(23(26)27)10-15(9-13)24(28)29)22-20-21-18(11-30-20)17-7-3-5-12-4-1-2-6-16(12)17/h1-11H,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSYUUIMGQAMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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